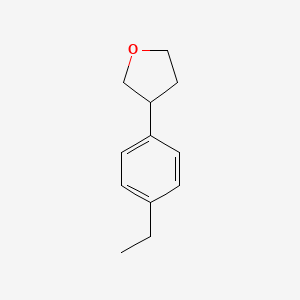
3-(4-Ethylphenyl)tetrahydrofuran
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-Ethylphenyl)tetrahydrofuran is an organic compound that belongs to the class of tetrahydrofurans. Tetrahydrofurans are a group of heterocyclic compounds characterized by a five-membered ring containing four carbon atoms and one oxygen atom. The presence of a 4-ethylphenyl group attached to the tetrahydrofuran ring makes this compound unique and potentially useful in various chemical and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Ethylphenyl)tetrahydrofuran can be achieved through several methods, including:
-
Nucleophilic Substitution: : One common method involves the nucleophilic substitution of a suitable precursor, such as 4-ethylphenyl bromide, with a tetrahydrofuran derivative under basic conditions. This reaction typically requires a strong base like sodium hydride or potassium tert-butoxide to facilitate the substitution reaction.
-
Cyclization Reactions: : Another approach involves the cyclization of a suitable precursor, such as 4-ethylphenyl alcohol, with a tetrahydrofuran derivative. This reaction can be catalyzed by acids or bases, depending on the specific conditions required for the cyclization.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using the above-mentioned methods. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Industrial processes often optimize reaction conditions to maximize yield and minimize by-products.
化学反応の分析
Types of Reactions
3-(4-Ethylphenyl)tetrahydrofuran can undergo various chemical reactions, including:
-
Oxidation: : The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
-
Reduction: : Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce alcohols or other reduced derivatives.
-
Substitution: : The compound can undergo substitution reactions, where functional groups on the tetrahydrofuran ring or the 4-ethylphenyl group are replaced with other groups. Common reagents for substitution reactions include halogens, alkylating agents, and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogens, alkylating agents, nucleophiles, and bases or acids as catalysts.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, reduced derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
科学的研究の応用
3-(4-Ethylphenyl)tetrahydrofuran has several scientific research applications, including:
-
Chemistry: : The compound is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and natural products.
-
Biology: : It may be used in the study of biological processes and as a potential lead compound for drug discovery.
-
Medicine: : The compound’s derivatives may have potential therapeutic applications, including antimicrobial, anti-inflammatory, and anticancer activities.
-
Industry: : It can be used in the production of specialty chemicals, polymers, and materials with specific properties.
作用機序
The mechanism of action of 3-(4-Ethylphenyl)tetrahydrofuran depends on its specific application. In general, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. The pathways involved may include inhibition or activation of specific enzymes, modulation of receptor activity, or interaction with DNA or RNA.
類似化合物との比較
Similar Compounds
Tetrahydrofuran: A simpler compound with a five-membered ring containing four carbon atoms and one oxygen atom.
4-Ethylphenol: A compound with a phenyl ring substituted with an ethyl group.
3-Phenyl-1,2,4-oxadiazole: A heterocyclic compound with a similar structure but different functional groups.
Uniqueness
3-(4-Ethylphenyl)tetrahydrofuran is unique due to the presence of both the tetrahydrofuran ring and the 4-ethylphenyl group. This combination imparts specific chemical and physical properties that make it useful in various applications. The compound’s ability to undergo diverse chemical reactions and its potential biological activities further enhance its uniqueness compared to similar compounds.
特性
IUPAC Name |
3-(4-ethylphenyl)oxolane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O/c1-2-10-3-5-11(6-4-10)12-7-8-13-9-12/h3-6,12H,2,7-9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDMIJKBOGKZXDL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2CCOC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














